molecular formula C8H4ClF3N2S B2527300 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile CAS No. 306976-81-8

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile

Cat. No.: B2527300
CAS No.: 306976-81-8
M. Wt: 252.64
InChI Key: KWHJLVBRXJHTRQ-UHFFFAOYSA-N
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Description

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile is an organic compound with the molecular formula C8H4ClF3N2S. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a sulfanyl-acetonitrile moiety. It is a white crystalline powder that is soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine.

    Nucleophilic Substitution: The 3-chloro-5-(trifluoromethyl)pyridine undergoes a nucleophilic substitution reaction with a suitable sulfanyl-acetonitrile precursor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets. The sulfanyl-acetonitrile moiety can undergo metabolic transformations to form reactive intermediates that interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile is unique due to the combination of its trifluoromethyl and sulfanyl-acetonitrile functionalities. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules and specialty chemicals .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHJLVBRXJHTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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